(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate
Overview
Description
(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate is a chemical compound that belongs to the class of coumarin derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material sciences.
Scientific Research Applications
Anticancer Activity and Photophysical Properties
Research into the derivatives of chromenyl compounds, such as 2-oxo-2H-chromenylpyrazolecarboxylates, has shown promising results in anticancer activity. These compounds have been synthesized and evaluated for their effectiveness against various human cancer cell lines, including prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) cancer cells. The study highlighted the potential of these compounds as anticancer agents due to their significant activity, which was comparable or superior to standard drugs in certain cases. Additionally, the photophysical properties (UV and fluorescence) of these compounds were discussed, indicating their potential in biomedical imaging applications (J. A. Kumar et al., 2013).
Sensory Applications and Living Cell Detection
Another application of chromenyl derivatives is in the development of highly sensitive probes for detecting ions in living cells. A study focused on the synthesis of a coumarin-pyrazolone probe for the detection of Cr3+ ions revealed that these compounds could change color quickly in response to ion concentration, facilitating the real-time monitoring of ion levels within cells. The probe showed significant fluorescence quenching upon interaction with Cr3+, making it a valuable tool for biological and environmental monitoring. Theoretical calculations supported the observed photophysical changes, and the probe's application in confocal imaging of A-549 cells demonstrated its potential for intracellular ion detection (Kailasam Saravana Mani et al., 2018).
Inhibitory Effects on Xanthine Oxidase
Chromenyl derivatives have also been explored for their inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans and linked to conditions like gout and hyperuricemia. Y-700, a novel inhibitor synthesized from related chemical structures, demonstrated significant efficacy in reducing serum urate levels and suppressing the development of colon aberrant crypt foci in mice, indicating its potential for the prevention of colon cancer and treatment of hyperuricemia. This dual action of targeting xanthine oxidase for cancer prevention and urate level management highlights the therapeutic versatility of chromenyl derivatives (T. Hashimoto et al., 2005).
properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2,3)19(22)24-14-9-10-15-17(11-14)23-12-16(18(15)21)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWSXWRFMUSIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.